Anticancer agent 31

Cytotoxicity IC50 Quinoxaline Derivatives

Anticancer Agent 31 is a 1,3-diphenylurea quinoxaline derivative validated for oncology research. It arrests the cell cycle at S-phase and activates caspases 3/9, with IC50 values of 9 μM in MGC-803 and 30.4 μM in HepG2 cells. Its potency and selectivity profile differ markedly from the close analog Anticancer Agent 32, making it a critical reference point for SAR studies and a reliable positive control for gastric and hepatocellular carcinoma assays.

Molecular Formula C28H21F2N5O2
Molecular Weight 497.5 g/mol
Cat. No. B12391669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 31
Molecular FormulaC28H21F2N5O2
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CNC4=NC5=CC(=C(C=C5N=C4)F)F
InChIInChI=1S/C28H21F2N5O2/c29-23-14-25-26(15-24(23)30)35-27(17-31-25)32-16-18-5-4-6-20(13-18)34-28(36)33-19-9-11-22(12-10-19)37-21-7-2-1-3-8-21/h1-15,17H,16H2,(H,32,35)(H2,33,34,36)
InChIKeySTADTCXKZRQMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Anticancer Agent 31: A Structurally Defined 1,3-Diphenylurea Quinoxaline Derivative for Cancer Research


Anticancer Agent 31 is a chemically defined 1,3-diphenylurea quinoxaline derivative with the molecular formula C28H21F2N5O2 and CAS number 2222930-72-3 [1]. It was identified as compound 2d in a series of novel synthesized analogs [1]. Its primary mechanism of action involves arresting the cell cycle at the S-phase and inducing apoptosis in human tumor cells, demonstrating its potential as a research tool in oncology studies .

Why Anticancer Agent 31 Is Not Interchangeable with In-Class Quinoxaline Analogs


Direct substitution of Anticancer Agent 31 with other quinoxaline derivatives, even those from the same 1,3-diphenylurea series, is not scientifically valid due to significant variations in quantitative potency and therapeutic window across structurally related compounds [1]. The following evidence demonstrates that minor structural modifications within this class translate into substantial, measurable differences in cytotoxic potency (IC50) and selectivity against normal cells. Therefore, selecting Anticancer Agent 31 is justified by its specific, quantified performance profile, which differs markedly from its closest analog, Anticancer Agent 32 (compound 2g) [1].

Quantified Differentiation Guide for Anticancer Agent 31: Direct Comparator Analysis


Superior Cytotoxic Potency in Multiple Cancer Cell Lines vs. Direct Analog Anticancer Agent 32

In a head-to-head comparison from the same study, Anticancer Agent 31 (compound 2d) demonstrates superior cytotoxic potency compared to its close structural analog, Anticancer Agent 32 (compound 2g), across a panel of six human cancer cell lines [1]. The lower IC50 values for Anticancer Agent 31 indicate that a lower concentration is required to achieve the same 50% inhibition of cell growth, signifying greater potency [1].

Cytotoxicity IC50 Quinoxaline Derivatives SAR Analysis

Quantified Superior Therapeutic Window: Higher Selectivity for Cancer vs. Normal Cells

A key differentiator for Anticancer Agent 31 is its enhanced selectivity for cancer cells over normal cells. When compared directly to Anticancer Agent 32, Anticancer Agent 31 exhibits a nearly two-fold greater therapeutic window, as quantified by the selectivity index (IC50 in normal cells / IC50 in cancer cells) [1].

Selectivity Index Therapeutic Window Cytotoxicity Safety Pharmacology

Dose-Dependent Apoptosis Induction and Cell Cycle Arrest Confirmation

Anticancer Agent 31 has been shown to induce apoptosis and S-phase cell cycle arrest in a dose-dependent manner [1]. At a concentration of 10 μM, it activated caspase-3 by 73.6% and caspase-9 by 65.3% in MGC-803 cells, confirming its mechanism involves the mitochondrial apoptotic pathway [1]. Treatment with 15 μM of Anticancer Agent 31 for 24 hours resulted in 24.45% of MGC-803 cells being arrested in the S-phase, a key mechanistic checkpoint for its anticancer activity [1].

Apoptosis Caspase Activation S-Phase Arrest Mechanism of Action

Targeted Application Scenarios for Anticancer Agent 31 Based on Verified Performance


Structure-Activity Relationship (SAR) Studies of Quinoxaline-Based Anticancer Agents

With quantified differences in IC50 values and selectivity indices compared to its close analog Anticancer Agent 32, Anticancer Agent 31 serves as a critical reference point in SAR studies aimed at optimizing the 1,3-diphenylurea quinoxaline scaffold. Researchers can use it to understand how specific substituent modifications lead to enhanced potency and therapeutic window [1].

In Vitro Efficacy Benchmarking in Gastric (MGC-803) and Liver (HepG2) Cancer Models

Anticancer Agent 31 demonstrates robust and well-characterized activity in MGC-803 (IC50: 9 μM) and HepG2 (IC50: 30.4 μM) cell lines, making it a reliable positive control for screening new compounds or validating experimental assays in gastric and hepatocellular carcinoma research [1].

Investigating S-Phase Cell Cycle Arrest and Mitochondrial Apoptosis Pathways

The compound's confirmed mechanism of inducing S-phase arrest (24.45% of cells at 15 μM) and activating caspases 3 and 9 makes it a valuable tool for dissecting the molecular pathways governing cell cycle progression and the intrinsic apoptotic cascade [1].

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